molecular formula C20H18N2O4S B2678974 (Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 941916-70-7

(Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2678974
CAS No.: 941916-70-7
M. Wt: 382.43
InChI Key: GDSJSBBLXAAKOZ-MRCUWXFGSA-N
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Description

(Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C20H18N2O4S and its molecular weight is 382.43. The purity is usually 95%.
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Biological Activity

(Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and applications in various domains.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}N2_{2}O3_{3}S
  • SMILES Notation : CC(=C)C1=C(C(=O)O)N=C(S1)C(=O)OC

This compound contains a thiazole ring, which is known for its diverse biological activities.

Antifungal Activity

Research has indicated that derivatives of benzothiazoles exhibit significant antifungal properties. The compound may share similar mechanisms of action, potentially inhibiting fungal growth through disruption of cell membrane integrity or interference with metabolic pathways. For instance, studies have shown that benzothiazole derivatives can effectively inhibit the growth of various fungal strains, suggesting a promising application in agricultural fungicides .

Antioxidant Properties

The antioxidant capacity of this compound is another area of interest. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. Preliminary studies suggest that benzothiazole derivatives can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

Enzyme Inhibition

Recent investigations have focused on the compound's potential as an enzyme inhibitor. Specifically, it may act as a xanthine oxidase inhibitor, which is relevant in the treatment of gout and hyperuricemia. The inhibition of xanthine oxidase can lead to decreased production of uric acid, thus providing therapeutic benefits .

Study 1: Antifungal Efficacy

A study conducted on the antifungal activity of benzothiazole derivatives demonstrated that compounds similar to this compound exhibited potent antifungal effects against strains like Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were significantly lower than those for conventional antifungal agents, indicating higher efficacy .

Study 2: Antioxidant Activity Assessment

In vitro assays measuring the DPPH radical scavenging activity showed that the compound demonstrated a strong ability to neutralize free radicals. This suggests its potential use in formulations aimed at reducing oxidative stress-related conditions .

Research Findings Summary Table

Activity Mechanism References
AntifungalDisruption of cell membrane integrity
AntioxidantScavenging free radicals
Enzyme InhibitionInhibition of xanthine oxidase

Properties

IUPAC Name

methyl 2-(2-phenoxyacetyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-3-11-22-16-10-9-14(19(24)25-2)12-17(16)27-20(22)21-18(23)13-26-15-7-5-4-6-8-15/h3-10,12H,1,11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSJSBBLXAAKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.